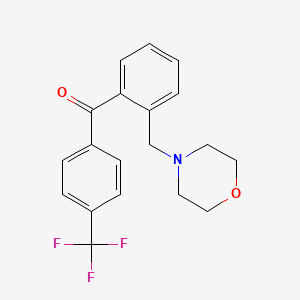

2-Morpholinomethyl-4'-trifluoromethylbenzophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of morpholine derivatives is a topic of interest in the field of organic chemistry. For instance, the synthesis of a key intermediate for DNA-PK inhibitors involved the use of allyl protecting groups and a Baker-Venkataraman rearrangement to generate the chromenone scaffold . Another study described the synthesis of a morpholinomethyl derivative of an imidazo[2,1-b][1,3,4]thiadiazole, which was achieved through an intermediate compound . Additionally, the synthesis of a morpholine derivative with potential molluscicidal activity was performed in two steps, showcasing the versatility of morpholine in chemical synthesis .

Molecular Structure Analysis

X-ray crystallography has been used to determine the molecular structures of several morpholine derivatives. For example, the crystal structure of a morpholinium salt was analyzed, revealing the presence of N-H...O hydrogen bonds and a centrosymmetric ring with a graph-set descriptor . The molecular structure of a morpholinomethyl derivative was also determined, with the crystal packing exhibiting various intermolecular interactions . Furthermore, the dihedral angles between different rings in a morpholine-containing compound were measured, providing insight into the spatial arrangement of the molecule .

Chemical Reactions Analysis

The reactivity of morpholine derivatives can be inferred from the synthesis methods and the resulting structures. The coupling reaction used to prepare a diazenyl-morpholine compound and the subsequent photophysical characterization suggest that morpholine derivatives can participate in a variety of chemical reactions, including coupling and cyclization . The reaction of phenacyl thiocyanate with morpholine to synthesize a thiazole derivative further demonstrates the chemical versatility of morpholine .

Physical and Chemical Properties Analysis

The physical and chemical properties of morpholine derivatives can be diverse, as indicated by the different compounds synthesized and characterized in the studies. The crystal packing, hydrogen bonding, and intermolecular interactions observed in the structures suggest that these compounds can have distinct solid-state properties . The photophysical properties of a diazenyl-morpholine compound, including absorption and emission spectra, provide information on the electronic properties of these types of molecules . The biological activity of a morpholine-containing compound as a molluscicidal agent also highlights the potential for diverse chemical properties and applications .

Applications De Recherche Scientifique

1. Synthesis and Characterization of Biologically Active Derivatives

- Research has led to the synthesis and characterization of biologically active derivatives, such as 1,2,4-triazole derivatives incorporating the morpholinomethyl group. These derivatives display various intermolecular interactions, which are crucial for their biological activities (Shukla, Mohan, Vishalakshi, & Chopra, 2014).

2. Key Precursors in DNA-dependent Protein Kinase Inhibitors

- The compound has been used in the synthesis of key intermediates for DNA-dependent protein kinase (DNA-PK) inhibitors, showcasing its significance in the development of novel therapeutic agents (Rodriguez Aristegui, Desage El-Murr, Golding, Griffin, & Hardcastle, 2006).

3. Role in Ionic Liquid Properties and Chemical Reactions

- Studies have investigated the morpholino-induced elimination reactions and the properties of ionic liquids, highlighting its role in understanding solvent systems and reaction kinetics (D’Anna, La Marca, Lo Meo, & Noto, 2009).

4. Application in Corrosion Inhibition Studies

- Morpholinomethyl derivatives have been examined for their inhibitive action on corrosion, particularly in steel. This application is crucial in industrial and material sciences (Yadav, Kumar, Purkait, Olasunkanmi, Bahadur, & Ebenso, 2016).

5. Synthesis of Phenols and Naphthol Derivatives

- The compound is involved in the synthesis of phenols and naphthol with morpholinomethyl pendants, which are important in organometallic chemistry and materials science (Tian, Zhang, Shen, & Zou, 1999).

6. Photophysical Characterization in Organic Chemistry

- Research has explored the synthesis and photophysical characterization of compounds containing the morpholinomethyl group, contributing to the understanding of organic photochemistry (Chin, Phipps, Fronczek, & Isovitsch, 2010).

Propriétés

IUPAC Name |

[2-(morpholin-4-ylmethyl)phenyl]-[4-(trifluoromethyl)phenyl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F3NO2/c20-19(21,22)16-7-5-14(6-8-16)18(24)17-4-2-1-3-15(17)13-23-9-11-25-12-10-23/h1-8H,9-13H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKBPEVTZTOSSFN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC2=CC=CC=C2C(=O)C3=CC=C(C=C3)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00643552 |

Source

|

| Record name | {2-[(Morpholin-4-yl)methyl]phenyl}[4-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Morpholinomethyl-4'-trifluoromethylbenzophenone | |

CAS RN |

898750-83-9 |

Source

|

| Record name | {2-[(Morpholin-4-yl)methyl]phenyl}[4-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(1H-pyrazol-1-yl)butyl]amine](/img/structure/B1327160.png)

![5-(chloromethyl)-1-ethylpyrazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B1327161.png)